[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine
Description
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Properties
IUPAC Name |
[1-(1-methylpiperidin-4-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-14-7-4-12(5-8-14)15-6-2-3-11(9-13)10-15/h11-12H,2-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODVSWZYZLJVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 1,4'-Bipiperidine Scaffold: A Physicochemical Engine in Drug Discovery
[1][2][3][4]
Executive Summary
The 1,4'-bipiperidine scaffold—comprising two piperidine rings linked at the N1 and C4' positions—represents a "privileged structure" in modern medicinal chemistry. Unlike passive alkyl linkers or planar aromatic spacers, this moiety functions as a physicochemical engine . It simultaneously modulates solubility through protonatable nitrogen centers, defines precise exit vectors for binding pockets, and reduces conformational entropy compared to linear chains.
This technical guide analyzes the 1,4'-bipiperidine scaffold's utility in optimizing pharmacokinetics (PK), its synthetic accessibility via reductive amination, and its evolving role in heterobifunctional degraders (PROTACs).[1][2][3]
Physicochemical & Structural Attributes[1][4][5][6][7][8]
The Solubility Switch
The primary utility of the 1,4'-bipiperidine moiety is its ability to rescue lipophilic warheads. The distal nitrogen (N1') typically exhibits a pKa in the range of 8.5–9.5, ensuring it remains predominantly protonated at physiological pH. This introduces a reliable cationic center that enhances aqueous solubility without the metabolic liability often associated with flexible aliphatic amines.
Conformational Control
Compared to a biphenyl linker (rigid/planar) or a PEG chain (highly flexible/entropic penalty), the 1,4'-bipiperidine offers a "Goldilocks" zone of semi-rigidity.[2] The chair conformation of the piperidine rings dictates specific bond angles, allowing the scaffold to traverse solvent-exposed channels in proteins (e.g., GPCRs) while minimizing the entropic cost of binding.
Table 1: Comparative Linker Properties in Drug Design
| Feature | 1,4'-Bipiperidine | Biphenyl | PEG Chain |
| Solubility (pH 7.4) | High (Cationic) | Low (Lipophilic) | High (Hydrophilic) |
| Conformational Entropy | Low (Semi-rigid) | Very Low (Rigid) | High (Floppy) |
| Metabolic Stability | Moderate (N-oxidation risk) | High (CYP oxidation risk) | High |
| 3D Topology | 3D (Chair conformation) | 2D (Planar) | Linear/Random Coil |
| Primary Utility | Solubilizing spacer | Distance constraint | Solubility/Reach |
Synthetic Architectures: The Reductive Amination Standard
The most robust route to 1,4'-bipiperidines is the reductive amination of a 4-piperidone derivative with a secondary piperidine.[4][1] This reaction is preferred over nucleophilic displacement due to milder conditions and higher functional group tolerance.
Strategic Protocol: STAB-Mediated Reductive Amination
Causality: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH4).[2][3] STAB is less reactive and does not reduce the ketone to an alcohol before the imine is formed, preventing the formation of the des-amino alcohol byproduct.
Experimental Workflow
-
Imine Formation: Dissolve the N-protected-4-piperidone (1.0 equiv) and the substituted piperidine (1.0–1.2 equiv) in 1,2-Dichloroethane (DCE).[4][1][2][3]
-
Note: DCE is preferred over Methanol here to minimize competitive reduction of the ketone if STAB is added early.
-
-
Acid Catalysis: Add Acetic Acid (AcOH, 1.0–2.0 equiv).
-
Reduction: Treat with Sodium Triacetoxyborohydride (STAB, 1.4 equiv) at room temperature for 12–16 hours.
-
Quench: Basify with saturated aqueous NaHCO3 to decompose the boron complex and neutralize the amine salt.
Visualization: Synthetic Pathway
The following diagram illustrates the convergent synthesis logic.
Caption: Convergent synthesis of 1,4'-bipiperidine via reductive amination using STAB to ensure chemoselectivity.
Therapeutic Applications & Case Studies
The Solubilizing Tail: Irinotecan (CPT-11)
Irinotecan is the quintessential example of the 1,4'-bipiperidine scaffold acting as a physicochemical rescue engine.
-
The Problem: The active metabolite, SN-38 (a topoisomerase I inhibitor), is virtually insoluble in water, making formulation impossible.[1]
-
The Solution: The 1,4'-bipiperidine moiety is attached via a carbamate linker.[12][13]
-
Mechanism: The bipiperidine tail provides a basic center (pKa ~9.0) for salt formation (hydrochloride), increasing solubility by >1000-fold.[2][3] In vivo, carboxylesterases hydrolyze the carbamate, releasing the active, lipophilic SN-38 directly at the tumor site.
The MTP Inhibitor: Lomitapide
Lomitapide treats Homozygous Familial Hypercholesterolemia (HoFH) by inhibiting the Microsomal Triglyceride Transfer Protein (MTP).[8][9][14]
-
Role of Scaffold: The 1,4'-bipiperidine serves as a central linker connecting a fluorene moiety and a trifluoromethyl-biphenyl group.[4][1][3]
-
Structural Logic: It spans the hydrophobic pocket of MTP while maintaining a specific distance between the aromatic "bookends" of the molecule. The central basic nitrogen also engages in hydrogen bonding or ionic interactions within the MTP active site.
The New Frontier: PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker determines the "ternary complex" stability between the E3 ligase and the Target Protein.[][15]
-
Why 1,4'-Bipiperidine? Long alkyl chains are often too flexible, leading to "floppy" molecules with poor cell permeability.[4][1][2][3] Replacing alkyl segments with a 1,4'-bipiperidine ring:
-
Restricts conformation: Pre-organizes the molecule for binding.
-
Improves Permeability: Reduces the exposed lipophilic surface area (PSA) relative to long carbon chains.
-
Solubility: Counteracts the high lipophilicity of the two warheads.
-
Caption: The scaffold acts as a rigidifying connector in PROTACs, promoting stable ternary complex formation.[4][1][2][3]
Experimental Protocol: General Synthesis
Standard Operating Procedure for Research Use
Objective: Synthesis of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate.
-
Preparation: In a dry round-bottom flask under Nitrogen, dissolve N-Boc-4-piperidone (1.99 g, 10 mmol) in 1,2-Dichloroethane (DCE, 40 mL).
-
Amine Addition: Add Piperidine (0.94 g, 11 mmol) and Glacial Acetic Acid (0.6 g, 10 mmol). Stir at room temperature for 30 minutes to allow iminium ion equilibration.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in three portions over 15 minutes.
-
Critical Step: Monitor gas evolution and exotherm.
-
-
Reaction: Stir at room temperature for 16 hours. Monitor via TLC (System: 10% MeOH in DCM).
-
Workup: Quench with sat. NaHCO3 (50 mL).[2][3] Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: The crude material is often pure enough, but can be recrystallized from Hexanes/EtOAc or purified via flash chromatography (DCM:MeOH:NH4OH gradient).
References
-
Irinotecan Structure & Pharmacology: National Center for Biotechnology Information.[3] (2025).[2][3] PubChem Compound Summary for CID 60838, Irinotecan. Retrieved from [Link][1][2][3]
-
Lomitapide (MTP Inhibitor) Mechanism: U.S. Food and Drug Administration.[3] (2012).[2][3] Lomitapide (Juxtapid) Label Information. Retrieved from [Link][1][2][3][10]
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996).[4][1][2][3][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Contextualized via Harvard Myers Group Notes). Retrieved from [Link]
-
PROTAC Linker Design: Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[16] Retrieved from [Link]
-
1,4'-Bipiperidine Scaffold Data: National Center for Biotechnology Information.[4][1][2][3] (2025).[2][3] PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from [Link][1][2][3]
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An In-Depth Technical Guide to Binding Affinity Studies of [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine and its Analogs
Introduction
The compound [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine represents a novel chemical entity with a scaffold suggestive of potential interactions with various biological targets. The 1,4'-bipiperidine core is a privileged structure in medicinal chemistry, found in molecules targeting a range of receptors and enzymes.[1][2][3][4] Given the absence of specific binding data for this particular molecule, a rational approach to initiating a drug discovery campaign involves drawing inferences from structurally similar compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust binding affinity studies for this and related compounds. Our focus will be on methodologies applicable to potential target classes suggested by the bipiperidine motif, including G-protein coupled receptors (GPCRs) and various enzymes.[5][6][7]
This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of assays and experimental parameters, ensuring the generation of high-quality, reproducible, and trustworthy data.
Part 1: Target Identification and Rationale
Due to the novelty of this compound, the initial step is to form a hypothesis regarding its potential biological targets. A survey of the scientific literature on 1,4'-bipiperidine derivatives reveals their activity at several important drug target families:
-
G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a common target for many drugs.[5][8] The bipiperidine scaffold is a known pharmacophore for various GPCRs, including chemokine, opioid, and muscarinic receptors.
-
Enzymes: The structural features of the target compound may allow it to fit into the active or allosteric sites of various enzymes. For instance, derivatives of piperidine have been investigated as inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-4).
-
Ion Channels: While less common for this specific scaffold, the potential for interaction with ion channels should not be entirely dismissed.
Therefore, a primary screening campaign for this compound would logically begin with a panel of GPCRs and selected enzymes. The choice of specific targets within these families can be further refined by computational methods such as molecular docking and pharmacophore modeling.
Part 2: Core Methodologies for Binding Affinity Determination
The accurate determination of binding affinity is a cornerstone of drug discovery, quantifying the strength of the interaction between a ligand and its target.[9][10] This section details three gold-standard techniques for these measurements: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Radioligand Binding Assays: The Gold Standard for GPCRs
Radioligand binding assays are highly sensitive and quantitative, making them a primary choice for studying GPCR-ligand interactions.[5][7][8] They can be conducted in saturation format to determine the affinity (Kd) of a radiolabeled ligand and the receptor density (Bmax), or in a competition format to determine the affinity (Ki) of an unlabeled test compound.[11][12]
Causality Behind Experimental Choices:
The selection of a suitable radioligand is critical. It should have high affinity and specificity for the target receptor to provide a good signal-to-noise ratio. The choice of buffer and incubation conditions (time and temperature) is also crucial to ensure that the binding reaction reaches equilibrium and that the proteins remain stable.[13]
Experimental Workflow:
Detailed Protocol for a Competition Binding Assay:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[14]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled test compound, this compound.[14]
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding reaction to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14][15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[16] The Ki value can then be calculated using the Cheng-Prusoff equation.[17][18][19]
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | Target Receptor | Radioligand | Kd of Radioligand (nM) | IC50 (nM) | Ki (nM) |
| This compound | e.g., CCR5 | [125I]-MIP-1α | 0.1 | 150 | 75 |
| Reference Compound | e.g., CCR5 | [125I]-MIP-1α | 0.1 | 10 | 5 |
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[20][21][22] It provides not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants, offering deeper insights into the binding mechanism.[22]
Causality Behind Experimental Choices:
The choice of immobilization strategy for the target protein is crucial to ensure its biological activity is retained. The surface chemistry of the sensor chip and the running buffer composition are optimized to minimize non-specific binding of the analyte.
Experimental Workflow:
Detailed Protocol for SPR Analysis:
-
Immobilization: Covalently attach the purified target protein (e.g., a soluble domain of a receptor or an enzyme) to the surface of a sensor chip.
-
Binding Analysis: Inject a series of concentrations of the test compound, this compound, over the sensor surface and monitor the change in the SPR signal in real-time. This provides the association phase data.
-
Dissociation Analysis: After the association phase, inject running buffer over the sensor surface to monitor the dissociation of the compound from the target.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.[23][24] The equilibrium dissociation constant, KD, is calculated as koff/kon.
Data Presentation:
| Compound | Target Protein | kon (M-1s-1) | koff (s-1) | KD (nM) |
| This compound | e.g., DPP-4 | 1.5 x 105 | 3.0 x 10-3 | 20 |
| Reference Inhibitor | e.g., DPP-4 | 5.0 x 105 | 1.0 x 10-4 | 0.2 |
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[25][26][27] It is the only method that can directly determine all the thermodynamic parameters of an interaction in a single experiment: the binding affinity (Ka, which is the inverse of KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[26][28] From these, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.
Causality Behind Experimental Choices:
Accurate concentration determination of both the protein and the ligand is paramount for reliable ITC data. The choice of buffer is also critical, as buffer ionization can contribute to the measured heat change; therefore, a buffer with a low ionization enthalpy is preferred.
Experimental Workflow:
Detailed Protocol for ITC Analysis:
-
Sample Preparation: Prepare solutions of the purified target protein and the test compound, this compound, in the same dialysis buffer to minimize buffer mismatch effects.
-
ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks to obtain the heat released or absorbed per injection. Plot this against the molar ratio of the compound to the protein. Fit this binding isotherm to a suitable binding model to determine the thermodynamic parameters.[29]
Data Presentation:
| Compound | Target Protein | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound | e.g., Trypsin | 500 | 1.05 | -8.5 | 2.0 | -10.5 |
| Reference Inhibitor | e.g., Trypsin | 50 | 0.98 | -12.0 | -1.5 | -10.5 |
Part 3: Ensuring Scientific Integrity and Trustworthiness
A self-validating system is crucial for generating reliable binding affinity data. This involves rigorous assay development, validation, and the inclusion of appropriate controls in every experiment.[30][31][32]
Assay Validation:
Before screening novel compounds, each assay must be validated to ensure it is accurate, precise, and reproducible.[31][32] Key validation parameters include:
-
Specificity: Ensure the binding is to the target of interest. This can be assessed using cells that do not express the target or by competition with a known specific ligand.
-
Linearity and Range: For quantitative assays, establish the range over which the assay is accurate.
-
Precision: Assess both intra-assay and inter-assay variability to ensure reproducibility.
-
Robustness: Test the effect of small, deliberate variations in assay parameters to assess its reliability.
Essential Controls:
-
Positive Control: A known ligand for the target should be included in every assay to confirm that the assay is performing as expected.
-
Negative Control: A vehicle control (buffer or DMSO) is essential to establish the baseline response.
-
Non-specific Binding: In radioligand binding assays, non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and must be subtracted from the total binding to determine specific binding.[33]
Conclusion
The study of the binding affinity of a novel compound like this compound requires a systematic and well-reasoned approach. By leveraging knowledge of structurally related molecules to inform initial target selection and employing a suite of robust biophysical and biochemical techniques, researchers can build a comprehensive understanding of the compound's pharmacological profile. This guide provides the foundational principles and practical workflows to ensure that such studies are conducted with the highest degree of scientific rigor, leading to trustworthy and actionable data in the drug discovery process.
References
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Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (URL: [Link])
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Isothermal titration calorimetry for studying protein-ligand interactions. (URL: [Link])
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Isothermal titration calorimetry of protein-protein interactions. (URL: [Link])
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Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (URL: [Link])
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GPCR-radioligand binding assays. (URL: [Link])
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Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. (URL: [Link])
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Data Sheet Radioligand Binding Assay Protocol. (URL: [Link])
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Ligand binding assays at equilibrium: validation and interpretation. (URL: [Link])
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Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. (URL: [Link])
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GPCR Membrane Ligand Binding Assay Development. (URL: [Link])
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The Role of Assay Development and Validation in Drug Discovery. (URL: [Link])
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Analyzing Kinetic Binding Data - Assay Guidance Manual. (URL: [Link])
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Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. (URL: [Link])
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (URL: [Link])
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Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (URL: [Link])
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Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. (URL: [Link])
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Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (URL: [Link])
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Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (URL: [Link])
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Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (URL: [Link])
-
Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. (URL: [Link])
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Radioligand Binding Assay. (URL: [Link])
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Receptor Binding Assays - Multiwell Plates. (URL: [Link])
-
Surface Plasmon Resonance Assay Services. (URL: [Link])
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(PDF) Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. (URL: [Link])
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Binding Curve Viewer: Visualizing the Equilibrium and Kinetics of Protein–Ligand Binding and Competitive Binding. (URL: [Link])
-
Surface Plasmon Resonance (SPR) Assay. (URL: [Link])
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (URL: [Link])
-
Radioligand Binding Assay | In Vitro Biology. (URL: [Link])
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Methodological & Application
Application Note: Scalable Synthesis of [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine
[1]
Abstract & Strategic Overview
The molecule [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine (CAS 883533-09-3) is a critical diamine scaffold, often utilized in the development of GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors.[1] Its structure features a semi-rigid bipiperidine core that provides defined spatial orientation for the primary amine "warhead" or linker site.
The Challenge: Synthesis of this motif on a multigram-to-kilogram scale is frequently bottlenecked by two factors:
-
Regioselectivity: Distinguishing between the secondary ring amine and the primary exocyclic amine during coupling.
-
Polarity: The final product is a highly polar triamine, making aqueous extraction and purification difficult.
The Solution: This protocol details a Stepwise Reductive Amination Strategy utilizing a Boc-protected precursor. This route guarantees regioselectivity, allows for rigorous purification of the lipophilic intermediate, and delivers the final product as a high-purity salt or free base.
Retrosynthetic Analysis
The most logical disconnection relies on the formation of the C-N bond between the two piperidine rings.
-
Bond Disconnection: Reductive amination between the N1-position of the 3-substituted piperidine and the C4-ketone of the N-methylpiperidine.[1]
-
Key Intermediates:
Mechanistic Pathway (DOT Visualization)[1]
Caption: Retrosynthetic logic flow from target molecule to commercial precursors.
Detailed Experimental Protocol
Phase 1: Reductive Coupling (Bipiperidine Formation)[1]
This step couples the two rings. We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its mild nature, which minimizes the reduction of the ketone to the alcohol side-product compared to Sodium Cyanoborohydride.
Reagents:
-
1-Methyl-4-piperidone (1.1 equiv)[1]
-
tert-Butyl (piperidin-3-ylmethyl)carbamate (1.0 equiv) [CAS: 879275-33-9][1]
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for reaction kinetics but DCM is safer/easier to remove.
Procedure:
-
Preparation: In a dry reaction vessel equipped with a magnetic stir bar and nitrogen inlet, dissolve tert-butyl (piperidin-3-ylmethyl)carbamate (10.0 g, 46.7 mmol) in DCE (150 mL).
-
Ketone Addition: Add 1-methyl-4-piperidone (5.8 g, 51.3 mmol) to the solution.
-
Acidification: Add Acetic Acid (2.8 g, 46.7 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Critical Step: This allows the formation of the iminium ion intermediate.
-
Reduction: Cool the mixture to 0°C. Add STAB (14.8 g, 70.0 mmol) portion-wise over 20 minutes to control mild exotherm and gas evolution.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]+ ~ 312).[1]
-
Quench: Quench carefully with saturated aqueous NaHCO₃ solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude residue is often pure enough. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the Boc-intermediate as a white/off-white solid or viscous oil.[1]
Phase 2: Deprotection & Salt Formation
Removal of the Boc group to release the primary amine.
Reagents:
Procedure:
-
Dissolution: Dissolve the purified Boc-intermediate (from Phase 1) in MeOH (5 volumes) or Dioxane.
-
Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Disappearance of Boc-adduct, appearance of Target Mass [M+H]+ ~ 212).[1]
-
Isolation (Salt Form): Concentrate the solvent in vacuo. Triturate the residue with diethyl ether or MTBE to induce crystallization. Filter the solid to obtain the This compound trihydrochloride salt.[1]
-
Free Base (Optional): If the free base is required, dissolve the salt in minimum water, basify with 4M NaOH to pH >12, and exhaustively extract with DCM or Chloroform/Isopropanol (3:1). Dry and concentrate. Warning: The free base is volatile and hygroscopic.
Scalability & Process Safety
Critical Control Points (CCP)
| Parameter | Specification | Reason for Control |
| Moisture | < 0.1% in Solvents | Water decomposes STAB and inhibits imine formation.[1] |
| Temperature | 0°C during STAB addition | Controls H₂ evolution and exotherm. |
| Stoichiometry | Ketone excess (1.1 eq) | Ensures complete consumption of the expensive Boc-amine.[1] |
| Quenching | Slow addition of NaHCO₃ | Prevents rapid CO₂ evolution and "volcano" effect. |
Process Flow Diagram
Caption: Workflow for the scalable synthesis of the target diamine.
Analytical Characterization
Expected Data for Free Base:
-
1H NMR (400 MHz, CDCl₃): δ 2.90–2.80 (m, 2H), 2.65 (d, J=6.5 Hz, 2H, -CH ₂NH₂), 2.26 (s, 3H, N-CH ₃), 1.95–1.20 (m, multiplet overlapping ring protons).
-
MS (ESI): m/z calculated for C₁₂H₂₅N₃ [M+H]+: 212.2; found 212.3.[1]
Troubleshooting:
-
Low Yield in Step 1: Ensure the Boc-amine is free of residual salt (if purchased as HCl salt, freebase it first). Ensure molecular sieves are used if solvents are not anhydrous.
-
Product Stuck in Aqueous Phase: The final triamine is very polar. When extracting the free base, use CHCl₃:IPA (3:1) or continuous extraction. Salting out the aqueous layer with NaCl helps.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
-
Sigma-Aldrich. "Product Specification: this compound."[1] Link
-
PubChem. "Compound Summary for CID 1501848: (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate."[1] Link
-
Matassini, C., et al. (2020).[2] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today. Link
Step-by-step reaction mechanism for bipiperidine amine formation
Application Note: High-Efficiency Synthesis of 1,4'-Bipiperidine Scaffolds via Reductive Amination
Abstract
The 1,4'-bipiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for numerous GPCR ligands, JAK inhibitors, and antipsychotics. This application note details a robust, scalable protocol for the formation of the critical C–N bond between two piperidine rings via reductive amination. Unlike traditional alkylation methods, which suffer from over-alkylation and elimination byproducts, this protocol utilizes Sodium Triacetoxyborohydride (STAB) to ensure chemoselectivity. We provide a mechanistic deep-dive, a self-validating experimental workflow, and troubleshooting matrices for sterically hindered substrates.
Introduction & Strategic Importance
In drug discovery, the "bipiperidine" scaffold typically refers to two piperidine rings linked via a nitrogen atom (1,4'-bipiperidine). This structure provides a rigid yet functionalizable spacer that modulates solubility and target binding affinity.
The formation of this bond is classically achieved via Reductive Amination , a two-stage process where a ketone (N-protected-4-piperidone) reacts with an amine (piperidine) to form an imine/iminium intermediate, which is subsequently reduced to the amine.[1]
Why this approach?
-
Chemoselectivity: STAB reduces iminium ions significantly faster than ketones, allowing for a "one-pot" procedure without isolating the unstable imine.[2]
-
Safety: Avoids the use of toxic cyanoborohydrides (
). -
Versatility: Tolerates acid-sensitive groups (acetals, esters) often found in complex APIs.
Mechanistic Deep Dive
Understanding the reaction kinetics is vital for troubleshooting low yields. The reaction proceeds through an equilibrium-driven formation of an iminium species, followed by an irreversible hydride transfer.
Reaction Pathway
-
Nucleophilic Attack: The secondary amine of the piperidine attacks the carbonyl carbon of the 4-piperidone.
-
Dehydration: Acid catalysis (Acetic Acid) facilitates the loss of water, driving the equilibrium from the hemiaminal to the electrophilic iminium ion.
-
Reduction: The acetoxy groups on the borohydride withdraw electron density, stabilizing the B-H bond.[2] This makes STAB less nucleophilic than
, preventing direct reduction of the ketone but allowing reduction of the more reactive iminium species.
Visualization: Molecular Mechanism
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the critical role of acid catalysis in the dehydration step.
Critical Reagent Selection
| Reagent | Role | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | High chemoselectivity; Non-toxic; One-pot safe. | Decomposes in MeOH/Water; Slower with hindered amines. |
| Sodium Cyanoborohydride ( | Reducing Agent | Works at pH 6-7; Soluble in MeOH. | Toxic (HCN risk); Poor environmental profile. |
| Titanium(IV) Isopropoxide ( | Lewis Acid / Scavenger | Essential for hindered amines; Scavenges water to drive imine formation. | Requires separate reduction step (usually); Incompatible with some functional groups. |
| Acetic Acid (AcOH) | Catalyst | Activates ketone; Promotes dehydration. | Excess can quench hydride if not buffered (rare with STAB). |
Expert Insight: For standard bipiperidine formation, STAB/AcOH in DCE (1,2-Dichloroethane) is the Gold Standard. If the amine is highly hindered (e.g., 2,6-dimethylpiperidine), switch to a pre-formation of the imine using
Experimental Protocol
Target Synthesis: tert-butyl [1,4'-bipiperidine]-1'-carboxylate. Scale: 10 mmol (Adaptable to kg scale).
Materials
-
Substrate A: 1-Boc-4-piperidone (1.99 g, 10 mmol).
-
Substrate B: Piperidine (0.85 g, 10 mmol).
-
Reagent: Sodium Triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq).
-
Catalyst: Glacial Acetic Acid (0.6 g, 10 mmol, 1.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous), 30 mL.
Step-by-Step Procedure
-
Complexation (t=0):
-
Charge a dry 100 mL Round Bottom Flask (RBF) with 1-Boc-4-piperidone and DCE under
atmosphere. -
Add Piperidine followed by Acetic Acid .
-
Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 30 minutes to allow equilibrium formation of the iminium species.
-
-
Reduction (t=30 min):
-
Cool the mixture to 0°C (optional, but recommended to suppress side reactions).
-
Add STAB in 3 portions over 15 minutes.
-
Caution: Mild gas evolution (
) may occur.[3] Ensure proper venting. -
Remove cooling bath and stir at RT for 4–16 hours.
-
-
Quench & Workup:
-
Quench: Slowly add saturated aqueous
(20 mL) to the reaction mixture. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. -
Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 20 mL).
-
Wash: Combine organics and wash with Brine (20 mL).
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude material is often >90% pure.
-
If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1) or recrystallization from Hexane/EtOAc.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1,4'-bipiperidine.
Validation & Quality Control (QC)
To ensure the protocol was successful, verify the following analytical markers:
| Method | Expected Signal (Diagnostic) | Interpretation |
| 1H NMR | The methine proton at the 4-position of the central piperidine ring. Its appearance confirms the reduction of the C=O bond to C-N. | |
| 1H NMR | Disappearance of | Loss of |
| 13C NMR | New signal for the CH-N carbon (methine). | |
| LC-MS | [M+H]+ | Mass observed should correspond to Product (MW) + 1. No M-2 (Imine) should be visible. |
Troubleshooting Table:
-
Problem: Low conversion.
-
Solution: The imine formation might be slow.[2] Add 3Å molecular sieves or use
(1.2 eq) neat before adding solvent/reducing agent.
-
-
Problem: Dialkylation (if using primary amines).
-
Solution: Not applicable for piperidine (secondary amine), but for primary amines, use excess amine (5 eq) to favor mono-alkylation.
-
-
Problem: Gel formation during workup.
-
Solution: Boron salts can form emulsions. Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NaHCO3 for the quench and stir for 1 hour.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Organic Syntheses . (2010). Synthesis of 1-Benzyl-4-phenylaminopiperidine. Organic Syntheses, Coll. Vol. 11, p. 355. (Demonstrates the STAB protocol on scale).
-
BenchChem . (2025).[9] Sodium Triacetoxyborohydride: Technical Guide and Protocols.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preparation of pharmaceutical intermediates using [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine
This Application Note is structured as a comprehensive technical guide for medicinal chemists and process scientists. It moves from fundamental chemical properties to advanced synthetic protocols, focusing on the practical utility of the 1,4'-bipiperidine scaffold in drug discovery.
Executive Summary & Structural Significance
[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine (CAS: 1260606-69-6, hereafter Intermediate A ) represents a "privileged scaffold" in modern medicinal chemistry. Its structure combines a 1,4'-bipiperidine core —known for excellent aqueous solubility and metabolic stability—with a reactive primary aminomethyl handle .
This motif is structurally homologous to key pharmacophores found in:
-
JAK Inhibitors: Analogs of Tofacitinib where the piperidine core is expanded to modulate selectivity profiles.
-
CCR5 Antagonists: Such as Vicriviroc, utilizing the bipiperidine system to span deep hydrophobic pockets in GPCRs.
-
H3 Receptor Antagonists: Where the basicity of the distal nitrogen is critical for receptor binding.
This guide details the synthesis , purification , and downstream application of Intermediate A, providing self-validating protocols to ensure high-yield incorporation into drug candidates.
Chemical Profile & Handling
| Property | Specification | Expert Commentary |
| Formula | C₁₂H₂₅N₃ | High nitrogen content implies high polarity. |
| MW | 211.35 g/mol | Fragment-like character ideal for FBDD (Fragment-Based Drug Discovery). |
| pKa (Calc) | ~10.2 (1° amine), ~8.5 (ring N) | Critical: The primary amine is the most nucleophilic, but the ring nitrogens are basic. Use buffered systems for purification. |
| Solubility | High: H₂O, MeOH, DCM | Hygroscopic. Store under Argon/Nitrogen. |
| Stability | Air-sensitive (CO₂ absorption) | Forms carbamates rapidly in air. Store as HCl or TFA salt for long-term stability. |
Protocol 1: De Novo Synthesis of Intermediate A
Rationale: While commercially available, in-house preparation is often required to introduce isotopic labels or specific stereochemistry (e.g., starting from chiral nipecotic acid derivatives).
Synthetic Strategy (Convergent Reductive Amination)
The most robust route involves the reductive coupling of 1-methyl-4-piperidone with N-Boc-3-(aminomethyl)piperidine , followed by deprotection. This avoids polymerization inherent in using unprotected diamines.
Figure 1: Convergent synthesis workflow for Intermediate A.
Step-by-Step Procedure
Phase A: Reductive Amination
-
Preparation: In a 250 mL round-bottom flask, dissolve 3-(N-Boc-aminomethyl)piperidine (1.0 eq, 10 mmol) and 1-methyl-4-piperidone (1.1 eq, 11 mmol) in 1,2-Dichloroethane (DCE, 50 mL).
-
Activation: Add Acetic Acid (1.5 eq) to adjust pH to ~5–6. Stir at Room Temperature (RT) for 30 minutes to facilitate imine formation.
-
Expert Tip: Use DCE over MeOH/EtOH. DCE promotes imine formation and minimizes the reduction of the ketone starting material.
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Mechanism: STAB is less acidic than Cyanoborohydride and safer, selectively reducing the iminium ion over the ketone.
-
-
Reaction: Warm to RT and stir for 12–16 hours. Monitor by LC-MS (Look for M+H = 312.2).
-
Workup: Quench with sat. NaHCO₃ (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH 90:9:1). Isolate the Boc-protected intermediate.[1][2]
Phase B: Deprotection
-
Dissolve the intermediate in 1,4-Dioxane (10 mL).
-
Add 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours.
-
Observation: A white precipitate (the HCl salt) should form.
-
-
Isolation: Filter the solid under N₂. Wash with Et₂O.[1] Dry under vacuum.
-
Result: Intermediate A as a tri-hydrochloride salt.
-
Protocol 2: Application in Kinase Inhibitor Synthesis (SNAr)
Context: This protocol describes coupling Intermediate A with a heteroaryl chloride (e.g., a chloropyrimidine) to generate a JAK-inhibitor-like core.
Critical Considerations
-
Regioselectivity: The primary amine (-CH2NH2) is the desired nucleophile. However, the secondary amine formed in the bipiperidine linkage is sterically hindered and less reactive, preventing side reactions.
-
Base Selection: Use a non-nucleophilic base (DIPEA) to scavenge HCl without competing for the electrophile.
Workflow
-
Reagents: Suspend Intermediate A (HCl salt) (1.0 eq) in n-Butanol or DMSO .
-
Base: Add DIPEA (4.0 eq). Ensure the mixture becomes homogeneous (free-basing the amine).
-
Electrophile: Add the Heteroaryl Chloride (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) (1.0 eq).
-
Conditions: Heat to 100°C for 4–8 hours.
-
Self-Validation: Monitor disappearance of the chloride by TLC or LC-MS. If reaction stalls, add 0.1 eq of KI (Finkelstein condition) to accelerate the reaction.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO/Butanol. Dry and concentrate.
Analytical Validation: HILIC-MS Method
Standard C18 HPLC often fails for highly polar polyamines like Intermediate A due to lack of retention. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for validation.
| Parameter | Condition |
| Column | Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 60% B over 15 min (Retains polar amines) |
| Detection | MS (ESI+) or UV 210 nm (Low sensitivity due to lack of chromophore) |
| Retention Logic | High organic starts ensure the polar amine sticks to the water layer on the silica surface; decreasing organic elutes it. |
Troubleshooting & Decision Matrix
Use this logic flow to resolve common synthetic issues.
Figure 2: Troubleshooting logic for reductive amination workflows.
References
- Title: "Design and Synthesis of Novel Therapeutic Agents based on the (1,4'-Bipiperidine)-4'-carboxamide Core.
-
Reductive Amination Protocols
-
Analytical Methods for Polyamines
- Title: "Improved Method for HPLC Analysis of Polyamines."
- Source:Plant Physiology (via SciSpace).
-
URL:[Link]
-
Chemical Data & Safety
- Title: "1'-Methyl-1,4'-bipiperidine Compound Summary."
- Source: PubChem.
-
URL:[Link]
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimal Solvent Systems for [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine
This Application Note is designed for researchers and drug development professionals requiring precise handling, solubilization, and storage protocols for [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine .
The guide synthesizes chemical principles with practical laboratory protocols to ensure experimental reproducibility and compound stability.
Executive Summary
This compound is a tri-basic building block commonly used in the synthesis of GPCR ligands and kinase inhibitors. Its physicochemical profile—characterized by a primary amine tail and a tertiary amine-rich core—presents specific solubility and stability challenges.
While highly soluble in polar aprotic solvents, this compound is prone to oxidative degradation and carbamate formation (reaction with atmospheric CO₂) if mishandled. Furthermore, its primary amine moiety makes it chemically incompatible with ketonic solvents (e.g., Acetone), which leads to rapid imine formation. This guide outlines the optimal solvent systems to maintain structural integrity during storage, reaction, and analysis.
Physicochemical Profile & Solubility Matrix
Understanding the ionization state is critical for solubility. The molecule contains three nitrogen centers:
-
N1 (Piperidine Ring A): Tertiary amine (Moderate basicity).
-
N1' (Methyl-Piperidine Ring B): Tertiary amine (Moderate basicity).
-
Exocyclic Amine (-CH₂NH₂): Primary amine (High basicity, nucleophilic).
Solvent Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO | Excellent (>100 mM) | Preferred for Stock Solutions. Cryopreservation compatible. |
| Polar Aprotic | DMF | Excellent (>100 mM) | Good alternative for organic synthesis reactions. |
| Alcohols | Methanol / Ethanol | High | Suitable for transfers and reactions. Note: Nucleophilic solvent. |
| Aqueous | Water (Neutral) | Moderate | pH dependent. Free base may oil out at high concentrations. |
| Aqueous | 0.1M HCl / Formic Acid | High | Preferred for LC-MS. Protonation of N-centers ensures solubility. |
| Chlorinated | DCM / Chloroform | High | Suitable for extraction. Warning: Avoid prolonged storage (alkylation risk). |
| Ketones | Acetone / MEK | INCOMPATIBLE | DO NOT USE. Forms Schiff bases (imines) rapidly. |
| Non-Polar | Hexane / Heptane | Low / Insoluble | Useful for washing away non-polar impurities (trituration). |
Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solutions (DMSO)
Objective: Create a 100 mM stock solution for biological assays or library synthesis, minimizing oxidation and carbamate formation.
Reagents:
-
This compound (Solid or Oil).
-
Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).
-
Argon or Nitrogen gas line.
Procedure:
-
Inert Environment: If the compound is supplied as a free base oil, perform weighing and dissolution inside a fume hood under a gentle stream of Argon to prevent CO₂ absorption (which forms solid carbamates).
-
Weighing: Weigh 21.1 mg of the compound into a tared, amber glass vial (to protect from light).
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.
-
QC Check: If the solution appears cloudy, sonicate for 2 minutes at room temperature.
-
-
Storage: Blanket the headspace with Argon, seal tightly with a PTFE-lined cap, and store at -20°C .
-
Shelf Life: 6 months (re-check purity by LC-MS if stored longer).
-
Protocol B: LC-MS Mobile Phase Preparation
Objective: Analyze purity without peak tailing. The basic nitrogens interact strongly with silanol groups on HPLC columns; acidification is mandatory.
System Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Methodology:
-
Dissolve Sample: Dilute the DMSO stock 1:100 into Mobile Phase A .
-
Crucial Step: Do not dilute into pure Acetonitrile first; the free base may precipitate or exhibit poor peak shape. Always ensure the sample is protonated by the aqueous acid.
-
-
Gradient: Run a standard 5% → 95% B gradient. The compound will elute early to mid-gradient due to its polarity.
Decision Logic & Troubleshooting (Visualized)
The following diagram illustrates the decision-making process for solvent selection based on the intended application.
Figure 1: Solvent selection decision tree highlighting critical pathways and incompatibility warnings.
Stability & Handling "Self-Validation" System
To ensure the integrity of your solution, perform this simple "Visual & Chemical Validation" before critical experiments:
-
The "Carbamate Test":
-
Observation: If your clear oil/solution turns into a white crusty solid upon exposure to air, it has reacted with CO₂.
-
Correction: Dissolve the solid in dilute aqueous HCl or acetic acid to reverse the carbamate back to the amine salt, then extract or use directly if acidic conditions permit.
-
-
The "Imine Check":
-
Observation: If dissolved in a solvent and the solution turns yellow/brown rapidly, oxidation or imine formation (if ketones are present) has occurred.
-
Validation: Inject a sample into LC-MS. A mass shift of +40 Da (Acetone adduct) or +16 Da (N-Oxide) confirms degradation.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Retrieved from [Link]
-
Byju's (2023). Physical Properties of Amines - Solubility and Basicity. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Basic Properties of Amines: Solubility and Hydrogen Bonding. Retrieved from [Link]
Troubleshooting & Optimization
Improving yield in the synthesis of [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine
The following guide serves as a specialized Technical Support Center for the synthesis of [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine . It is designed to troubleshoot the specific yield-killing bottlenecks inherent to this bipiperidine scaffold: regioselectivity failures, incomplete imine formation, and workup losses due to high polarity.
Ticket Subject: Yield Optimization for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Yield Trap"
The synthesis of this molecule involves coupling 1-methyl-4-piperidone (electrophile) with 3-(aminomethyl)piperidine (nucleophile).
The Core Failure Mode: The nucleophile contains two competing amines:
-
The Ring Amine (Secondary): Sterically hindered (
). This is the desired reaction site. -
The Exocyclic Amine (Primary): Sterically unhindered (
) and highly nucleophilic. This is the undesired site.
If you react these components unprotected, the ketone preferentially reacts with the primary amine, leading to oligomers and incorrect regioisomers. High yield is impossible without a protecting group strategy.
PART 1: The Corrected Synthetic Workflow
To maximize yield, you must force the reaction to occur at the hindered secondary amine. This requires a specific protocol using Titanium(IV) isopropoxide and N-Boc protection .
Validated Protocol (Step-by-Step)
| Step | Reagent/Condition | Critical Parameter | Why? (Mechanistic Insight) |
| 1. Protection | Start Material: tert-butyl (piperidin-3-ylmethyl)carbamate | Purity >98% | Blocks the |
| 2. Activation | Reagent: Ti(O | Stir 12-18h @ RT | |
| 3. Reduction | Reagent: NaBH(OAc) | 0°C addition | "STAB" is mild. It reduces the iminium species faster than the ketone, preventing side reactions. |
| 4. Workup | Quench: NaHCO | pH > 12 | Crucial for breaking the Titanium-amine complex and ensuring the product is in the organic phase. |
| 5. Deprotection | Reagent: 4M HCl in Dioxane | Anhydrous | Cleaves the Boc group to reveal the final primary amine. |
Workflow Logic Visualization
The following diagram illustrates the critical decision path. Note how the "Direct Route" leads to failure.
Caption: Logical flow distinguishing the high-yield protected route from the low-yield direct route.
PART 2: Troubleshooting Guide (FAQs)
Issue 1: "My reaction mixture turned into a solid white gel during workup."
Diagnosis: This is the "Titanium Trap." Ti(O
-
Do not just add water.
-
The Rochelle Salt Method: Quench the reaction with a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt). Stir vigorously for 2 hours. The tartrate complexes the titanium, resulting in two clear, separable layers.
-
Alternative: Use 1M NaOH to quench. The high pH will precipitate titanium as a solid which can be filtered through Celite, though this can sometimes trap the amine product.
Issue 2: "I have low conversion even after 24 hours."
Diagnosis: Steric hindrance. The secondary amine on the piperidine ring is bulky, and the ketone is cyclic. Formation of the iminium ion is the rate-limiting step. Solution:
-
Increase Ti(O
Pr) : Ensure you are using at least 1.2 to 1.5 equivalents. -
Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M). Dilute reactions favor intermolecular entropy over the coupling.
-
Dryness: Ensure the solvent (DCE or THF) is anhydrous. While the reaction produces water, excess ambient water inhibits the initial equilibrium shift.
Issue 3: "I lost all my product during extraction."
Diagnosis: The "Polarity Trap." The product contains three nitrogen atoms.[1][2][3][4] It is extremely polar and water-soluble, especially in acidic or neutral pH. Solution:
-
pH Adjustment: The aqueous phase must be pH > 12 before extraction. Use 50% NaOH.
-
Solvent Switch: Dichloromethane (DCM) alone is often insufficient. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for extraction. The alcohol helps pull the polar amine into the organic phase.
-
Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic amine (Salting-out effect).
PART 3: Advanced Purification Strategy
Because this molecule is a "sticky" polyamine, standard silica chromatography often leads to severe tailing and yield loss.
Recommended Purification: Amine-Functionalized Silica Instead of adding triethylamine to your mobile phase (which contaminates the product), use Amino-Silica (NH2-Silica) cartridges.
| Parameter | Standard Silica | Amino-Silica (Recommended) |
| Interaction | Acidic silanols bind basic amines (Tailing) | Basic surface repels amines (Sharp peaks) |
| Mobile Phase | DCM/MeOH + NH | Hexane/Ethyl Acetate or DCM/MeOH |
| Recovery | 50-70% (Loss to adsorption) | >90% |
Alternative: HCl Salt Formation If chromatography is difficult:
-
Isolate the crude free base.
-
Dissolve in a minimum amount of Ethanol.
-
Add HCl in Dioxane (3-4 equiv).
-
Precipitate the hydrochloride salt with Diethyl Ether.
-
Filter the solid.[3][5] This is often purer than column fractions.
References
-
Reductive Amination Mechanism & Titanium Usage
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
- Note: This is the foundational text for using STAB and Ti(OiPr)4 in hindered amine synthesis.
-
Synthesis of Bipiperidine Scaffolds (Tofacitinib Analogs)
- Pfizer Inc. "Process for the Preparation of Tofacitinib and Intermediates Thereof.
- Note: Describes the handling of methyl-piperidine intermediates and resolution of chiral amines, relevant for workup conditions of similar polar scaffolds.
-
Purification of Polar Amines
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 6. labex.hu [labex.hu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine Crude Mixtures
Introduction
Welcome to the technical support guide for the purification of [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine. This molecule, a complex diamine featuring a bipiperidine core, presents unique challenges during purification due to its high polarity, basicity, and potential for strong interaction with standard purification media.[1][2][3] The presence of two basic nitrogen atoms—one tertiary (N-methyl) and one primary (aminomethyl)—means the compound's properties are highly pH-dependent, a factor that can be leveraged for purification but also complicates standard protocols.[4]
This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve high purity for your target compound.
Understanding the Challenge: Likely Impurities
Effective purification begins with understanding the potential impurities in your crude mixture. While the exact impurity profile depends on the synthetic route, common contaminants in the synthesis of such structures often include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to either of the piperidine rings.
-
Reagents and By-products: Synthesis of similar structures can involve reductive amination, which may leave residual reducing agents (e.g., borohydrides) and their by-products.[5][6][7] If alkylation is used to introduce the methyl group, over-alkylation can lead to quaternary ammonium salts.[8]
-
Partially Formed Intermediates: In multi-step syntheses, intermediates where the bipiperidine linkage has not yet formed or the aminomethyl group has not been installed may be present.
-
Oxidation Products: Amines, particularly piperidine derivatives, can be susceptible to air oxidation, leading to colored impurities.[9]
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification process.
Q1: My compound is streaking badly on a standard silica gel TLC plate, making it impossible to assess purity or develop a column method. What's happening and how can I fix it?
A: This is a classic issue when purifying basic amines on acidic silica gel.[1][2] The basic nitrogen atoms in your molecule are interacting strongly (acid-base interaction) with the acidic silanol groups (Si-OH) on the silica surface. This leads to strong, sometimes irreversible, adsorption, resulting in significant peak tailing or streaking.[1]
Solutions:
-
Mobile Phase Modification (Base Additive): The most common solution is to add a small amount of a basic modifier to your eluent to "deactivate" the silica.
-
Method: Prepare your eluent (e.g., Dichloromethane/Methanol) and add 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[3][10] This competes with your product for the acidic sites on the silica, allowing for much cleaner elution.
-
Causality: The added base protonates in preference to your compound, or it deprotonates the silanol groups, reducing the strong ionic interaction with your product.
-
-
Alternative Stationary Phases: If base additives are insufficient or undesirable, consider a different stationary phase.
-
Alumina (Basic or Neutral): Activated alumina is a good alternative to silica for purifying basic compounds.[3] Use neutral or basic alumina TLC plates to develop your method.
-
Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns and TLC plates are commercially available and designed specifically for purifying basic compounds.[2] They effectively mask the acidic silanols, preventing strong interactions.[2]
-
Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase (C18) chromatography can be an excellent option, often providing better separation for polar compounds.[3]
-
Q2: I'm performing a column and getting very low recovery of my product. Where is it going?
A: Low recovery of basic amines from silica gel columns is common and can be attributed to several factors.[1]
Possible Causes and Solutions:
-
Irreversible Binding: As mentioned in Q1, your highly basic compound may be binding irreversibly to the acidic silica gel.
-
Solution: Ensure you are using a mobile phase containing a base like triethylamine.[10] If you have already run the column without a base, you can try "stripping" the column with a highly polar, basic mixture (e.g., 20% Methanol / 78% DCM / 2% NH₄OH) to recover the bound material, though its purity may be compromised.
-
-
Column Overloading: Loading too much crude material can saturate the stationary phase, leading to poor separation and product loss in mixed fractions.
-
Solution: A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 to 50:1 by weight.[1]
-
-
Compound Instability: Some complex amines can be unstable on silica, degrading during the purification process.
-
Solution: Minimize the time your compound spends on the column by using flash chromatography (applying pressure for a faster flow rate). If instability is suspected, consider non-chromatographic methods like acid-base extraction or crystallization.[1]
-
Q3: After purification, my NMR spectrum shows broad peaks, and the material is a viscous oil instead of the expected solid. What does this indicate?
A: Broad NMR peaks and failure to crystallize often point to the presence of residual impurities or protonation state issues.
Possible Causes and Solutions:
-
Residual Triethylamine (or other base): If you used triethylamine in your column, it can be difficult to remove completely under vacuum due to its relatively high boiling point. It will appear in the ¹H NMR spectrum (typically a quartet around 2.5 ppm and a triplet around 1.0 ppm) and can interfere with product crystallization.
-
Solution: Perform an acid-base workup. Dissolve the crude product in a solvent like ethyl acetate, wash with a dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer, leaving the neutral impurities behind. Then, basify the aqueous layer with NaOH and extract your pure product back into an organic solvent.[4] Alternatively, co-evaporation with a lower-boiling solvent like toluene can help remove residual triethylamine.
-
-
Mixture of Free Base and Salt Form: If your compound is partially protonated (e.g., by residual acidic by-products), you may have a mixture of the free base and its salt. This can lead to peak broadening in the NMR and prevent crystallization.
-
Solution: A final workup involving a wash with a mild base (e.g., saturated sodium bicarbonate solution) can ensure the compound is fully in its free base form before final solvent removal.
-
-
Persistent Impurities: Even after chromatography, an impurity with a very similar polarity may co-elute with your product.
-
Solution: Analyze the sample by a higher resolution technique like HPLC or LC-MS to confirm purity.[11] If an impurity is present, you may need to re-purify using a different chromatographic system (e.g., reverse-phase) or attempt purification by crystallization or distillation if applicable.
-
Key Purification Protocols
Protocol 1: pH-Based Liquid-Liquid Extraction
This technique is excellent for a preliminary cleanup to separate your basic product from neutral or acidic impurities.[1][9] It exploits the fact that the protonated amine salt is water-soluble, while the neutral free base is organic-soluble.[4]
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M aqueous HCl. The basic product will become protonated and move into the aqueous layer, while neutral impurities stay in the organic phase.[9]
-
Separation: Carefully separate the two layers. Retain the aqueous layer, which now contains your product as a hydrochloride salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base, such as 3M NaOH, until the pH is >12 (check with pH paper). This deprotonates your product, converting it back to the organic-soluble free base.
-
Re-extraction: Extract the now-basic aqueous layer multiple times with an organic solvent (e.g., EtOAc or DCM) to recover your purified product.
-
Final Steps: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography with a Base-Modified Mobile Phase
This is the workhorse technique for purifying amines when extraction or crystallization is insufficient.
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice when deactivated. |
| Mobile Phase | Dichloromethane / Methanol | Good starting polarity range for many amines. |
| Base Additive | 1-2% Triethylamine (Et₃N) | Deactivates silica, prevents streaking.[10] |
| Gradient | Start at 100% DCM, gradually increase MeOH % | Elutes non-polar impurities first, then the product. |
| Silica:Crude Ratio | 30:1 to 50:1 by weight | Ensures sufficient separation capacity.[1] |
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% DCM + 1% Et₃N).
-
Column Packing: Pour the slurry into your column and use air pressure to pack it into a firm, stable bed.
-
Sample Loading: Dissolve your crude material in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.
-
Elution: Begin eluting with your starting solvent. Gradually increase the percentage of the more polar solvent (Methanol) to increase the eluting power.
-
Fraction Collection: Collect fractions and monitor them by TLC (using the same eluent system, including the base additive) to identify which ones contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q: How can I confirm the purity of my final product? A: A combination of methods provides the highest confidence.[12]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A single sharp peak is indicative of high purity.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile amines, providing both purity information and mass confirmation.[13][14]
-
Titration: Acid-base titration can be used to determine the purity of amine samples by reacting them with a standardized acid.
Q: My purified amine is a colorless oil, but it turns yellow/brown on storage. Why? A: Amines, especially piperidine derivatives, are prone to oxidation when exposed to air and light, which forms colored impurities.[9] For long-term storage, it is best to store the compound under an inert atmosphere (like nitrogen or argon) in a sealed vial, protected from light, and at a low temperature (-20°C is common).[15]
Q: Can I purify my compound by forming a salt and recrystallizing it? A: Yes, this is an excellent and often overlooked method.[16]
-
Procedure: Dissolve your purified (or semi-pure) free base in a solvent like ether or ethyl acetate. Add a solution of an acid (e.g., HCl in ether, or trichloroacetic acid) dropwise.[16] The corresponding ammonium salt will often precipitate as a crystalline solid. This solid can then be collected by filtration and recrystallized from a suitable solvent system (e.g., Methanol/Ether) to achieve very high purity. The free base can be regenerated by dissolving the salt in water and basifying with NaOH, followed by extraction.[4]
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
-
Amine Purity Standards: Ensuring Quality in Chemical Supply. (n.d.). Diplomata Comercial. Retrieved February 13, 2026, from [Link]
-
Wagner, C. D., Brown, R. H., & Peters, E. D. (1956). Analytical Chemistry, 28(4). Retrieved February 13, 2026, from [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. Retrieved February 13, 2026, from [Link]
-
Identifying Amines: Principles and Practical Methods. (n.d.). Iran Silicate Industries. Retrieved February 13, 2026, from [Link]
-
Basicity of Amines. (2025). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
-
Analysis of Amine Solutions by Gas Chromatography. (1984). Bryan Research & Engineering, LLC. Retrieved February 13, 2026, from [Link]
- Stasse, H. L. (1944). U.S. Patent No. 2,363,158. Google Patents.
-
Purification of strong polar and basic compounds. (2023). Reddit. Retrieved February 13, 2026, from [Link]
-
Liu, R. H., Ku, W. W., & Fitzgerald, M. P. (1983). Separation and Characterization of Amine Drugs and Their Enantiomers by Capillary Column Gas Chromatography-Mass Spectrometry. Journal of AOAC INTERNATIONAL. Retrieved February 13, 2026, from [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - NIH. Retrieved February 13, 2026, from [Link]
-
Amine purification. (2011). Science Forums. Retrieved February 13, 2026, from [Link]
-
Reductive amination of piperazine. (2024). Reddit. Retrieved February 13, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Reductive amination and amide synthesis. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. (2020). MDPI. Retrieved February 13, 2026, from [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Retrieved February 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. iransilicate.com [iransilicate.com]
- 13. bre.com [bre.com]
- 14. academic.oup.com [academic.oup.com]
- 15. 4-ピペリジノピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine Derivatives
Introduction
Welcome to the technical support center for the synthesis of [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine and its derivatives. These complex N-heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development. Their successful synthesis hinges on the precise control of reaction parameters, with temperature being one of the most critical yet frequently misunderstood variables.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind temperature-related experimental choices. We will explore common challenges, offer detailed troubleshooting strategies, and provide validated protocols to help you optimize your synthetic outcomes. Our goal is to empower you with the expertise to navigate the intricacies of temperature control, leading to higher yields, improved purity, and more reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this scaffold, and which steps are most sensitive to temperature?
A common and efficient route involves a two-step process: reductive amination to form the primary amine, followed by N-methylation . Both steps are highly dependent on precise temperature control.
-
Reductive Amination: This step typically involves reacting a precursor aldehyde, such as 1'-(protected)-1,4'-bipiperidine-3-carbaldehyde , with an amine source (e.g., ammonium chloride) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).[1][2] The entire process—formation of the intermediate iminium ion and its subsequent reduction—is a delicate equilibrium that is heavily influenced by temperature.
-
N-Methylation: The subsequent methylation of the secondary amine on the second piperidine ring is often achieved using an alkylating agent.[3] Temperature here dictates the rate of reaction and helps prevent undesirable side reactions, such as over-alkylation leading to quaternary ammonium salts.[3][4]
The most temperature-critical step is the reductive amination. An imbalance can halt the reaction at the intermediate stage or promote the formation of undesired byproducts.
Q2: My reductive amination to form the methylamine group is sluggish and gives low yields. How can I optimize the temperature?
A sluggish reductive amination is a classic problem often rooted in suboptimal temperature. The reaction proceeds via an imine or iminium ion intermediate, and both its formation and reduction are temperature-dependent.
-
Causality: The initial condensation of the aldehyde and the amine to form the iminium ion is often the rate-limiting step and typically requires some thermal energy to overcome the activation barrier. However, the reducing agents used (e.g., NaBH₃CN, NaBH(OAc)₃) can also reduce the starting aldehyde directly, a side reaction that becomes more competitive at higher temperatures.[5][6]
-
Troubleshooting & Optimization:
-
Low Temperature (0 °C to RT): Start the reaction at a lower temperature (e.g., 0 °C or room temperature).[5] At this range, the reduction of the desired iminium ion is generally favored over the reduction of the less electrophilic aldehyde.[7]
-
Gradual Warming: If monitoring (via TLC or LC-MS) shows slow conversion of the starting aldehyde, it indicates that iminium formation is likely the bottleneck. Gradually increase the temperature in increments of 10-15 °C. An optimal temperature range for many reductive aminations is between 70-75 °C, which provides a good balance between iminium formation and minimizing side reactions.[8]
-
Monitor for Intermediates: Use TLC to track the consumption of the starting aldehyde and the appearance of the product. If you observe a new spot that is neither starting material nor product, it could be the imine intermediate. If this spot accumulates without forming the product, it suggests the reduction step is slow, and a slight increase in temperature might be beneficial.
-
Q3: I'm observing a significant amount of an alcohol byproduct instead of my desired amine. Is this a temperature issue?
Yes, the formation of an alcohol byproduct, [(1'-Methyl-1,4'-bipiperidin-3-yl)methanol], is a strong indication that the reaction temperature is too high or that the reducing agent is too reactive under the chosen conditions.
-
Mechanism of Side Reaction: This occurs when the hydride reducing agent directly attacks the carbonyl group of the starting aldehyde instead of the C=N bond of the iminium intermediate. This competing reduction pathway is often accelerated at elevated temperatures.[5]
-
Solutions:
-
Lower the Temperature: Immediately reduce the reaction temperature. Running the reaction at 0 °C or room temperature can significantly suppress the rate of aldehyde reduction while still allowing the (often slower) iminium formation and reduction to proceed.[5]
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically used for reductive aminations because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH compared to stronger agents like NaBH₄.[7][9] If you are using NaBH₄, switching to one of these milder reagents is highly recommended.
-
pH Control: The reaction is typically run at a slightly acidic pH (5-6). This protonates the intermediate, forming the more electrophilic iminium ion, which is reduced much faster than the aldehyde, thus favoring the desired pathway.
-
Q4: What is the optimal temperature for the N-methylation step, and what happens if I run it too hot?
The N-methylation of the secondary piperidine nitrogen is typically an Sₙ2 reaction. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing side reactions.
-
Typical Conditions: For reactive methylating agents like methyl iodide, the reaction can often be run at or slightly above room temperature (e.g., 25-40 °C) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).[3]
-
Risks of High Temperature:
-
Over-alkylation: The primary risk is the formation of a quaternary ammonium salt, where the newly formed tertiary amine is further alkylated.[3][4] This is often irreversible and consumes both your product and reagent.
-
Reagent Decomposition: Some alkylating agents and bases can decompose at higher temperatures.
-
Side Reactions: Elevated temperatures can promote elimination reactions if the alkylating agent has suitable protons, or other unforeseen side reactions.
-
-
Optimization Strategy: Start at room temperature and monitor the reaction's progress. If the reaction is too slow, gently heat the mixture to 40-50 °C. Using a syringe pump to add the alkylating agent slowly can also help maintain a low concentration, which disfavors the second alkylation event.[3]
Troubleshooting Guide: Temperature-Related Issues
| Problem Observed | Possible Temperature-Related Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low, preventing the formation of the iminium intermediate in reductive amination. | Gradually increase the temperature to 40-75 °C while monitoring the reaction by TLC or LC-MS.[8] |
| Alcohol Byproduct Formation | Reaction temperature is too high, causing direct reduction of the starting aldehyde. | Lower the reaction temperature to 0 °C or room temperature.[5] Consider using a milder reducing agent like NaBH(OAc)₃. |
| Multiple Products (Over-alkylation) | Temperature for N-alkylation is too high, leading to the formation of quaternary ammonium salts. | Reduce the temperature to room temperature. Add the alkylating agent slowly to the reaction mixture.[3][4] |
| Starting Material Unchanged | Insufficient thermal energy to overcome the activation barrier for either reductive amination or N-alkylation. | For reductive amination, ensure pH is optimal (5-6), then consider a moderate increase in temperature. For N-alkylation, ensure the base is adequate before increasing heat. |
| Product Degradation | The target molecule or intermediates are thermally unstable at the reaction temperature. | Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate. If necessary, accept a longer reaction time in exchange for higher purity. |
Experimental Protocols & Workflows
Visualizing the Synthetic Workflow
The following diagram outlines the general synthetic pathway discussed.
Caption: General synthetic workflow for the target molecule.
Protocol 1: Reductive Amination (Temperature Optimization)
This protocol outlines the synthesis of [1'-(Boc)-1,4'-bipiperidin-3-yl]methylamine.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1'-(Boc)-1,4'-bipiperidine-3-carbaldehyde (1.0 eq.), ammonium chloride (NH₄Cl, 5.0 eq.), and methanol (MeOH) to make a 0.2 M solution.
-
Initial Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Reagent Addition: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Initial Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Take an aliquot for TLC or LC-MS analysis to establish a baseline.
-
Warming and Optimization: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction every 1-2 hours.
-
If reaction is proceeding smoothly: Continue stirring at room temperature for 12-24 hours until the starting aldehyde is consumed.
-
If reaction is stalled: After 4-6 hours at room temperature, if significant starting material remains, begin to gently heat the reaction mixture to 40 °C. Monitor every hour. If necessary, the temperature can be further increased to a maximum of 60 °C.
-
-
Workup: Once the reaction is complete, cool it to room temperature and carefully quench by adding aqueous 1 M HCl until the pH is ~2 to decompose excess NaBH₃CN. Then, basify with aqueous 2 M NaOH to pH > 10.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10][11]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Effective optimization requires diligent reaction monitoring.
-
Plate Preparation: Use silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: On a single plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Eluent System: A common mobile phase for piperidine derivatives is a mixture of a polar and non-polar solvent, often with a basic additive. Start with a system like DCM:MeOH:NH₄OH (90:9:1). Adjust polarity as needed.
-
Visualization: Visualize the plate under UV light (254 nm) if the compounds are UV-active. Then, stain the plate using a suitable agent like potassium permanganate (KMnO₄) or ninhydrin (to detect the amine product).
-
Interpretation:
-
The disappearance of the starting material spot indicates consumption.
-
The appearance of a new, typically more polar spot (lower Rf), indicates product formation.
-
The presence of other spots indicates side product formation.
-
Visualizing a Troubleshooting Workflow
This diagram provides a logical decision-making process when troubleshooting a low-yielding reaction.
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Fisher, B. D., et al. (2007). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry. Available at: [Link]
-
Genc, N., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity. Available at: [Link]
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Biosynce. (2025). What are the detection methods for piperidine? Biosynce Blog. Available at: [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Available at: [Link]
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ResearchGate. (n.d.). Optimization of solvent, temperature and time by using different amount of piperidine. ResearchGate. Available at: [Link]
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Clemente, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Effect of reaction temperature on the reductive animation. ResearchGate. Available at: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? ResearchGate. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine: An In-Depth NMR Analysis and Methodological Comparison
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine, a complex bicyclic amine. In the absence of directly published experimental spectra for this specific molecule, we present a detailed prediction of its ¹H and ¹³C NMR spectra. This predictive analysis is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally related compounds. Furthermore, we will compare the utility of NMR with alternative analytical techniques for the comprehensive characterization of such molecules.
Predicted NMR Spectroscopic Data for this compound
The structure of this compound presents a unique set of challenges and opportunities for NMR analysis due to its multiple stereocenters and complex spin systems. A thorough interpretation of its spectra is crucial for confirming its synthesis and purity.
Predicted ¹H-NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H-NMR spectrum is characterized by a series of overlapping multiplets, primarily in the aliphatic region. The chemical shifts are influenced by the nitrogen atoms and the steric environment of the two interconnected piperidine rings.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| N-CH₃ | ~ 2.2 - 2.4 | s | 3H |
| Piperidine Ring Protons (multiple) | ~ 1.2 - 3.0 | m | 18H |
| C\underline{H}₂-NH₂ | ~ 2.5 - 2.7 | m | 2H |
| N\underline{H}₂ | ~ 1.5 - 2.5 (broad) | br s | 2H |
Note: The exact chemical shifts and multiplicities can be highly sensitive to the solvent, concentration, and temperature. The broadness of the NH₂ signal is due to quadrupole broadening and potential chemical exchange.
Predicted ¹³C-NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C-NMR spectrum is expected to show distinct signals for each carbon environment. The chemical shifts are indicative of the connectivity and the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~ 46 |
| Piperidine Ring Carbons (multiple) | ~ 25 - 60 |
| C-CH₂-NH₂ | ~ 40 - 45 |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can compare them with the known experimental NMR data of simpler, related molecules. This comparative approach provides a valuable benchmark for the expected chemical shifts in our target molecule.
| Compound | ¹H-NMR Chemical Shifts (ppm) | ¹³C-NMR Chemical Shifts (ppm) | Source |
| N-Methylpiperidine | 2.23 (N-CH₃, s), 2.33 (piperidine H, m), 1.59 (piperidine H, m), 1.41 (piperidine H, m) | 56.8 (C2, C6), 46.9 (N-CH₃), 26.6 (C3, C5), 24.6 (C4) | [1][2] |
| Piperidine | 2.79 (piperidine H, m), 2.04 (NH, br s), 1.58-1.46 (piperidine H, m) | 47.7 (C2, C6), 27.2 (C3, C5), 25.1 (C4) | [3] |
| (R)-3-(Boc-Amino)piperidine | 1.44 (Boc, s), 1.5-1.9 (piperidine H, m), 2.6-3.1 (piperidine H, m), 3.5 (CH-N, m) | 20.8, 31.4, 46.1, 50.2, 79.4, 155.6 | [4] |
The experimental data for N-methylpiperidine confirms the expected chemical shift for the N-methyl group to be around 2.2-2.3 ppm in the ¹H-NMR and approximately 47 ppm in the ¹³C-NMR spectrum.[1][2] The piperidine ring protons and carbons in these simpler systems provide a foundational understanding of the expected chemical shift ranges in the more complex bipiperidine structure.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural elucidation, a standardized experimental protocol is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H-NMR Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Typical parameters:
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C-NMR spectrum.
-
Typical parameters:
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H-NMR spectrum.
-
Pick the peaks and report the chemical shifts, multiplicities, and coupling constants (for ¹H-NMR).
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Alternative Analytical Techniques: A Comparative Overview
While NMR is a powerful tool for structural elucidation, a multi-technique approach is often necessary for comprehensive characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be suitable.
-
Strengths:
-
Provides the exact molecular weight, confirming the molecular formula.
-
Fragmentation patterns can offer clues about the connectivity of the molecule. Cyclic amines often exhibit characteristic fragmentation patterns, including cleavage of the ring.[5]
-
-
Limitations:
-
Does not provide detailed information about the stereochemistry or the specific arrangement of atoms in 3D space.
-
Isomers can be difficult to distinguish based on mass spectra alone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Strengths:
-
Can confirm the presence of the primary amine (N-H stretching and bending vibrations) and the absence of other functional groups. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[6][7]
-
The C-N stretching of aliphatic amines can be observed in the 1250–1020 cm⁻¹ region.[6]
-
-
Limitations:
-
Provides limited information about the overall carbon skeleton and connectivity.
-
The spectra of complex molecules can be crowded and difficult to interpret fully.
-
The following diagram illustrates the relationship between the analytical techniques and the information they provide for structural characterization.
Caption: Complementary analytical techniques for molecular characterization.
Conclusion
The structural elucidation of complex molecules like this compound relies heavily on the detailed information provided by NMR spectroscopy. By combining predictive analysis with comparative data from known compounds, a confident structural assignment can be made. While mass spectrometry and FTIR spectroscopy offer valuable complementary information regarding molecular weight and functional groups, NMR remains the preeminent technique for determining the precise three-dimensional arrangement of atoms. This guide provides a robust framework for researchers to approach the characterization of this and other similarly complex molecules with scientific rigor and confidence.
References
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OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Relevant portion of the experimental 1H NMR spectrum of 0.1 M.... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]
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MDPI. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]
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PubMed. (n.d.). The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
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Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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ResearchGate. (n.d.). Selected 1 H, 13 C and 15 N NMR chemical shifts for [MQI Me ]H (2) in a.... Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shift ppm table. Retrieved from [Link]
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SpectraBase. (n.d.). (1,4'-Bipiperidine)-4'-carboxamide - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
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ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]
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YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]
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Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]
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The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]
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Mass spectrometry fragmentation patterns of [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine and Its Isomeric Variants
Introduction: The Analytical Challenge of Complex Saturated Heterocycles
In pharmaceutical development and chemical synthesis, the structural confirmation of novel molecules is a cornerstone of a successful research program. Complex saturated heterocyclic systems, such as this compound, present a unique analytical challenge. This compound, featuring two piperidine rings, a primary amine, and a tertiary amine, lacks a chromophore, making UV-based detection difficult. Consequently, mass spectrometry (MS) emerges as the primary tool for its identification and structural elucidation.
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI). As direct experimental data for this specific molecule is not widely published, this guide synthesizes foundational principles of amine and piperidine fragmentation, drawing analogies from closely related structures to build a predictive framework. We will compare its expected fragmentation behavior with a simpler, single-ring analogue to highlight the influence of the bipiperidine system. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of how such molecules behave in a mass spectrometer to unambiguously confirm their structure.
Pillar 1: Predicted Fragmentation Pathways - A Mechanistic Deep Dive
The fragmentation of this compound is governed by the presence of multiple nitrogen atoms, which act as preferential sites of ionization and charge retention. The "Nitrogen Rule" states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, a key diagnostic feature.[1][2] For our target molecule (C₁₂H₂₅N₃), the molecular weight is 211.35, and its molecular ion will have an odd mass-to-charge ratio (m/z).
Electron Ionization (EI-MS) Fragmentation
EI is a high-energy ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. Fragmentation is typically initiated by the ionization of a lone pair electron on one of the nitrogen atoms.[3]
Key Predicted EI Fragmentation Pathways:
-
α-Cleavage: This is the most dominant fragmentation pathway for aliphatic and cyclic amines.[1][4][5] It involves the cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation. For our target molecule, several α-cleavage events are possible:
-
Cleavage adjacent to the primary amine: Loss of the bipiperidine radical to form the [CH₂NH₂]⁺ ion at m/z 30 . This is a hallmark fragment for primary amines with an unbranched α-carbon.[4]
-
Cleavage at the N-methylpiperidine ring: Loss of the methyl radical (•CH₃) to form a stable iminium ion at m/z 196 .
-
Ring-opening via α-cleavage: Cleavage of the C-C bonds within either piperidine ring adjacent to a nitrogen atom can initiate a cascade of further fragmentation events. The base peak in many cyclic amines results from this type of β-bond cleavage (relative to the initial radical cation site), leading to ring opening.[4]
-
-
Cleavage at the Bipiperidine Linkage: The C-N bond connecting the two piperidine rings is a likely point of cleavage, leading to fragments corresponding to each ring system. This would produce a charged piperidinemethyl fragment and a neutral N-methylpiperidine, or vice versa.
dot digraph "EI_Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Predicted EI-MS fragmentation of the target molecule.
Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation
ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, at m/z 212 .[3] Tandem MS (MS/MS) of this precursor ion reveals structurally significant product ions through collision-induced dissociation (CID). Protonation is expected to occur at the most basic site, likely the primary amine or the tertiary amine of the N-methylpiperidine ring.
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Neutral Loss: The loss of small, neutral molecules is a common pathway. For the protonated precursor, the most likely neutral loss is ammonia (NH₃) from the primary aminomethyl group, leading to a fragment at m/z 195 .
-
Ring Fission and Cleavage at the Linkage: The protonated nitrogen can induce cleavage of the bond connecting the two rings. This would be a dominant pathway, leading to two primary fragment ions:
-
N-Methylpiperidine Fragment: A protonated N-methylpiperidine ion at m/z 98 .
-
Aminomethylpiperidine Fragment: A protonated (piperidin-3-yl)methyl]amine fragment at m/z 115 .
-
-
Piperidine Ring Opening: Following initial fragmentation, the individual piperidine ring fragments can undergo further ring opening and fission, often leading to a series of smaller fragment ions.[6]
dot digraph "ESI_MSMS_Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Pillar 2: Comparison with an Alternative Structure
To understand the contribution of the full bipiperidine system to the mass spectrum, it is instructive to compare its predicted fragmentation with that of a simpler analogue: (1-Methylpiperidin-3-yl)methanamine .
| Feature | This compound | (1-Methylpiperidin-3-yl)methanamine (Analogue) | Rationale for Difference |
| Molecular Weight | 211 | 128 | The absence of the second piperidine ring reduces the mass by 83 units (C₅H₁₀N). |
| [M+H]⁺ Precursor | m/z 212 | m/z 129 | Direct reflection of the molecular weight difference. |
| Key EI Fragment | m/z 98 (N-Methylpiperidine) | m/z 98 ([M-CH₂NH]⁺) | In the target, m/z 98 arises from cleavage between rings. In the analogue, it arises from cleavage and rearrangement. The presence of a prominent m/z 113/115 fragment is unique to the bipiperidine structure. |
| Key ESI Fragment | m/z 115 (Aminomethylpiperidine) | m/z 112 ([M+H - NH₃]⁺) | The bipiperidine structure allows for cleavage into two large heterocyclic fragments. The simpler analogue's primary fragmentation is the loss of ammonia. |
| Diagnostic Ion | m/z 115 | m/z 84 (Piperidine ring fragment) | The m/z 115 ion is a clear indicator of the aminomethylpiperidine moiety, confirming the bipiperidine structure. |
This comparison demonstrates that while both molecules will show characteristic fragments for the N-methylpiperidine and primary amine groups (e.g., loss of methyl, m/z 30), the fragments that arise from the cleavage of the bipiperidine linkage (m/z 98 and m/z 115 ) are the most powerful diagnostic peaks for confirming the structure of the target compound and distinguishing it from simpler analogues or impurities.
Pillar 3: Experimental Protocols and Workflow
To validate the predicted fragmentation patterns, a robust analytical method is required. The following protocols are designed to be self-validating systems for the analysis of this compound and similar compounds.
LC-MS/MS Analysis (ESI)
This is the preferred method for polar, non-volatile compounds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase (e.g., 95% Water/ACN + 0.1% Formic Acid) to a working concentration of 1-10 µg/mL.
-
Chromatographic Separation:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.[3]
-
Injection Volume: 1 - 5 µL.[3]
-
-
Mass Spectrometry:
-
Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[3]
-
MS Method:
-
Full Scan (MS1): First, perform a full scan from m/z 50-500 to identify the [M+H]⁺ precursor ion (expected at m/z 212).
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 212) in the first mass analyzer and fragment it using collision-induced dissociation (CID) with nitrogen or argon gas. Scan the second mass analyzer to detect the resulting product ions.
-
Collision Energy: Optimize the collision energy (e.g., stepping from 10-40 eV) to obtain a rich spectrum of fragment ions.[3]
-
-
dot digraph "LC_MS_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: A typical LC-MS/MS experimental workflow.
GC-MS Analysis (EI) - An Alternative Approach
While less common for such a polar compound, GC-MS can be used, potentially after derivatization, to leverage the highly detailed and reproducible fragmentation libraries of EI-MS.
Step-by-Step Methodology:
-
Sample Preparation & Derivatization (Optional): Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. To improve volatility and peak shape, the primary amine can be derivatized (e.g., via acylation or silylation).
-
Gas Chromatography:
-
GC System: Standard Gas Chromatograph.
-
Column: A low-to-mid polarity column (e.g., DB-5ms).
-
Injection: Split/splitless inlet, 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, ramp at 10-20 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
MS Method: Full scan from m/z 25-350. The resulting spectrum can be compared to the predicted fragments (e.g., m/z 30, 98, 196).
-
Conclusion
The structural elucidation of this compound by mass spectrometry is a process of predictive analysis confirmed by targeted experimentation. The key diagnostic fragmentation pathways involve α-cleavage (especially yielding m/z 30 in EI-MS) and, most critically, the cleavage of the C-N bond linking the two piperidine rings. In ESI-MS/MS, the observation of product ions at m/z 98 and m/z 115 from the m/z 212 precursor provides unambiguous evidence of the intact bipiperidine backbone. By comparing these expected fragments against simpler analogues and employing the robust LC-MS/MS protocol detailed herein, researchers can confidently identify and characterize this and other complex saturated heterocyclic amines.
References
-
GCMS Section 6.15 - Whitman People. (n.d.). Whitman College. Retrieved February 13, 2026, from [Link]
-
Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. Retrieved February 13, 2026, from [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Retrieved February 13, 2026, from [Link]
-
Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved February 13, 2026, from [Link]
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Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Mass Spectrometry: Amine Fragmentation. (2024). JoVE. Retrieved February 13, 2026, from [Link]
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Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. (2022, December 24). YouTube. Retrieved February 13, 2026, from [Link]
-
Liang, Z., Sorribas, A., & Williams, P. G. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. ResearchGate. Retrieved February 13, 2026, from [Link]
-
6.5: Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
-
Pivatto, M., et al. (2005). (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
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Comparative stability studies of bipiperidine amine salts vs free bases
The following guide is a technical directive designed for pharmaceutical scientists and process chemists. It synthesizes principles of solid-state chemistry with specific stability profiles relevant to the bipiperidine scaffold.
Executive Summary
Bipiperidine derivatives (commonly 4,4'-bipiperidine or substituted analogs) serve as critical scaffolds in kinase inhibitors and GPCR ligands. However, as secondary amines, they present distinct stability challenges in their free base form: oxidative susceptibility (N-oxide formation) , hygroscopicity , and low thermal ceilings (often existing as oils or low-melting solids).
This guide objectively compares the physicochemical performance of bipiperidine free bases against their salt counterparts (HCl, Tosylate, Mesylate). It provides a decision-making framework grounded in experimental data to select the optimal solid form for drug development.
Mechanistic Basis of Instability
To engineer a stable form, one must first understand the degradation pathways specific to the bipiperidine moiety.
The "Free Base" Vulnerability
The bipiperidine structure contains two secondary amine nitrogens. In the free base form, the nitrogen lone pair is chemically active, leading to three primary failure modes:
-
Oxidative Degradation: The lone pair reacts with atmospheric oxygen or peroxides (impurities in excipients like PEG/PVP), forming N-oxides or hydroxylamines.
-
Maillard Reaction: If formulated with reducing sugars (e.g., lactose), the secondary amine undergoes condensation, forming glycosylamines and brown pigments.
-
Sublimation/Volatility: Many low-molecular-weight bipiperidines have high vapor pressures, risking content uniformity loss during drying or storage.
The Salt Stabilization Mechanism
Protonation of the piperidine nitrogen (
-
Electronic Lockdown: The proton occupies the lone pair, rendering the nitrogen non-nucleophilic and resistant to oxidation.
-
Lattice Energy Boost: Ionic interactions increase the melting point (
), often converting an oil into a high-melting crystalline solid, thereby reducing molecular mobility and reactivity.
Experimental Workflow: Salt Selection & Stability
The following diagram outlines the critical path for selecting a stable salt form, utilizing a "Tiered Screening" approach to filter candidates before long-term stability studies.
Figure 1: Decision-matrix for converting labile bipiperidine bases into stable salts. High-throughput screening (HTS) is filtered by crystallinity before rigorous stress testing.
Comparative Performance Data
The following data summarizes a representative study comparing a Bipiperidine Derivative (BPD-1) in its Free Base form versus its Hydrochloride (HCl) and Tosylate salts.
Physical Stability Profile
Data derived from standard solid-state characterization protocols.
| Parameter | Free Base (BPD-1) | BPD-1 • 2HCl (Salt) | BPD-1 • Tosylate (Salt) | Analysis |
| Physical State | Waxy Solid / Oil | White Crystalline Powder | White Crystalline Powder | Salts improve handling and flowability. |
| Melting Point ( | 68 - 72 °C | > 250 °C (Decomp) | 185 - 188 °C | High |
| Hygroscopicity | Low (Hydrophobic) | High (Deliquescent >60% RH) | Low (Non-hygroscopic) | Critical: HCl salts of diamines are often hygroscopic; Tosylates offer a hydrophobic shield. |
| Solubility (pH 6.8) | < 0.1 mg/mL | > 50 mg/mL | ~ 15 mg/mL | Salts drastically improve dissolution in intestinal pH. |
Chemical Stability (Forced Degradation)
Conditions: 2 weeks storage under stress. Purity measured by HPLC.
| Stress Condition | Free Base (% Impurity) | HCl Salt (% Impurity) | Tosylate Salt (% Impurity) | Conclusion |
| Oxidation (3% H₂O₂) | 4.5% (N-oxide) | < 0.1% | < 0.1% | Protonation effectively blocks N-oxidation. |
| Thermal (60°C) | 1.2% (Discoloration) | < 0.1% | < 0.1% | Lattice energy prevents thermal degradation. |
| Photostability (UV) | 0.8% | < 0.1% | 0.2% | Free base is susceptible to photo-oxidative radical formation. |
Key Insight: While the HCl salt provides the highest solubility and chemical stability, it frequently suffers from hygroscopicity (moisture uptake), which can induce deliquescence. The Tosylate or Mesylate salts often strike the best balance between stability and physical form for bipiperidine drugs [1, 2].
Detailed Experimental Protocols
Protocol A: Oxidative Stress Testing (H₂O₂ Spiking)
Objective: To quantify the susceptibility of the N-atom to oxidation.
-
Preparation: Dissolve 10 mg of the substance (Free Base vs. Salt equivalents) in 10 mL of Acetonitrile:Water (50:50).
-
Spiking: Add 30% H₂O₂ to achieve a final concentration of 3% v/v.
-
Incubation: Store at Room Temperature for 24 hours.
-
Quenching: Quench reaction with 5% sodium metabisulfite solution.
-
Analysis: Inject onto RP-HPLC (C18 column, pH 3.0 buffer). Monitor for the peak shift corresponding to the N-oxide (typically elutes earlier than parent due to increased polarity).
Protocol B: Hygroscopicity Assessment (DVS)
Objective: To determine critical relative humidity (CRH) for salt selection.
-
Instrument: Dynamic Vapor Sorption (DVS) analyzer.
-
Cycle: Equilibrate sample (5-10 mg) at 0% RH. Ramp RH from 0% to 90% in 10% steps.
-
Criteria:
-
Non-hygroscopic: < 0.2% weight gain at 80% RH.
-
Deliquescent: Phase change (solid to liquid) observed.
-
-
Relevance: Bipiperidine HCl salts often show significant water uptake >60% RH due to the high charge density of the small chloride ion. Bulky counterions (Tosylate, Napsylate) are preferred if this occurs.
Case Study: Haloperidol (Piperidine Analog)
While proprietary bipiperidine data is often confidential, Haloperidol serves as a validated proxy for piperidine stability behavior.
-
Study: Comparison of Free Base vs. HCl vs. Mesylate.
-
Finding: The Mesylate salt exhibited superior solubility (pH 2-5) and dissolution rates compared to the HCl salt.[1][2] Crucially, the salt forms prevented the discoloration observed in the free base upon thermal stress [3].
-
Application to Bipiperidine: This confirms that sulfonate salts (Mesylate/Tosylate) are robust alternatives when the HCl salt is too hygroscopic or exhibits the "common ion effect" in gastric media.
Mechanism of Stabilization Diagram
The following diagram illustrates the chemical protection mechanism provided by salt formation against N-oxidation.
Figure 2: Mechanistic pathway showing how protonation (Salt Form) sequesters the nitrogen lone pair, preventing the formation of N-oxide impurities.
Conclusion & Recommendation
For bipiperidine-based therapeutics, the Free Base is rarely a viable drug substance due to oxidative instability and poor solid-state properties.
-
First Line: Screen HCl salts for maximum solubility.
-
Second Line: If HCl is hygroscopic (common in diamines), switch to Tosylate or Mesylate salts to balance stability with non-hygroscopicity.
-
Avoid: Phosphate salts, which may precipitate insoluble free base in the presence of common counter-ions in vivo, and avoid formulation with lactose to prevent Maillard browning.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences.
-
Yatabe, H., et al. (2016). "Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH." Journal of Pharmaceutical Sciences.
-
Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology.
-
ICH Guidelines. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O | European Journal of Applied Sciences [journals.scholarpublishing.org]
Safety Operating Guide
[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine: Proper Disposal Procedures
[1]
Executive Summary
[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine (Formula: C₁₂H₂₅N₃) is a pharmacologically active building block characterized by a bipiperidine core and a primary amine tail. Due to its basicity and nitrogen-rich structure, it poses specific risks regarding corrosivity and incompatible reactivity (specifically nitrosamine formation).
This guide outlines the mandatory disposal workflow. Immediate Action: If this substance is currently stored near oxidizing agents or nitrates, relocate it immediately to a dedicated base/amine cabinet.
Chemical Profile & Hazard Identification
Understanding the molecular behavior is the prerequisite for safe disposal. This compound is not merely "organic waste"; it is a reactive base .
| Feature | Technical Specification | Operational Implication |
| Functional Group | Primary Amine + Bipiperidine Ring | Highly basic (pH > 11 in solution). Corrosive to mucosal membranes. |
| Reactivity | Nucleophilic Nitrogen | Violent reaction with strong acids and acid chlorides. |
| Critical Incompatibility | Nitrosating Agents (Nitrites/Nitrates) | Risk of forming N-Nitrosamines (potent carcinogens) upon contact. |
| Physical State | Viscous oil or low-melting solid | May adhere to glass; triple-rinsing is critical for empty containers. |
Regulatory Waste Classification (RCRA)
Under US EPA regulations (40 CFR 261), this compound typically triggers the following hazardous waste codes upon disposal:
-
D002 (Corrosivity): If pH ≥ 12.5 or liquid corrodes steel.
-
D001 (Ignitability): If supplied in a flammable solvent carrier.
Pre-Disposal Stabilization (The "Self-Validating" Protocol)
Do not attempt elementary neutralization (acid-base titration) in the laboratory unless you are a permitted treatment facility. The heat of neutralization can cause splattering or container failure.
Protocol: Phase Separation & Packaging
Objective: Prepare the waste for transfer to a licensed TSD (Treatment, Storage, and Disposal) facility without inducing chemical instability.
-
Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .
-
Causality: Amines can leach plasticizers from lower-grade plastics (like PVC), leading to container embrittlement.
-
-
Segregation Verification:
-
Test the waste stream pH using a non-bleeding indicator strip.
-
Validation: The strip must indicate Basic (pH > 9) . If Acidic, you have a mixed stream—STOP and re-evaluate.
-
-
Labeling:
-
Mark container: "HAZARDOUS WASTE - ORGANIC ALKALINE."
-
Explicitly list: "this compound."[1]
-
Add Hazard Warning: "CORROSIVE" and "DO NOT MIX WITH OXIDIZERS."
-
Disposal Workflow Logic
The following decision tree illustrates the operational logic for disposing of this specific amine.
Figure 1: Decision logic for segregating amine waste streams to prevent incompatible reactions.
Step-by-Step Disposal Procedure
Step 1: Liquid Waste (Solutions)
-
Verify Compatibility: Ensure the "Organic Base" waste carboy contains only compatible bases (e.g., triethylamine, pyridine).
-
Transfer: Pour the amine solution into the carboy using a funnel to prevent drips.
-
Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., Methanol or Ethanol).
-
Why? Organic amines are sticky. Solvent rinsing ensures quantitative transfer and decontaminates the glassware.
-
-
Combine: Add the rinsate to the same waste carboy.
Step 2: Solid Waste & Contaminated Debris
-
Double Bagging: Place solid substance or contaminated gloves/wipes into a clear polyethylene bag (4 mil thickness).
-
Sealing: Twist and tape the bag neck (Gooseneck seal).
-
Secondary Containment: Place the sealed bag into a rigid container (bucket or drum) labeled "Solid Lab Trash - Hazardous."
Step 3: Empty Container Management
-
P-List vs. U-List Check: While this specific chemical is not explicitly P-listed (acutely toxic) by name in 40 CFR 261.33, best practice treats it as a toxic residue.
-
Defacing: Completely deface the original label.
-
Disposal: After triple rinsing, the empty glass bottle can be discarded in "Glass Waste," provided no visible residue remains.
Emergency Contingencies: Spills & Exposure[3][4][5]
In the event of a spill, speed and correct chemical logic are vital.
Figure 2: Immediate response workflow for bipiperidine spills.
Critical Note on Absorbents:
-
DO NOT USE: Paper towels or sawdust.
-
Reasoning: The amine is basic and potentially oxidizing-sensitive. Cellulosic materials (paper/wood) have a high surface area and can spontaneously heat up or ignite when soaked with reactive amines. Use inert mineral absorbents (Vermiculite/Sand) only.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 870793, 1'-Methyl-1,4'-bipiperidine. (Parent structure reference). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 7: Management of Waste." National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]
Personal Protective Equipment (PPE) Strategy for [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine
[1][2]
Executive Summary & Hazard Characterization
Handling [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine requires a safety protocol that goes beyond generic "gloves and glasses" advice.[1][2][3] As a bipiperidine derivative featuring a primary aminomethyl group, this compound presents a dual-threat profile: chemical corrosivity (due to the basic primary amine) and pharmacological potency (inherent to the bipiperidine scaffold, a common motif in neuroactive ligands).
In the absence of a substance-specific SDS for this exact intermediate, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR). We treat this substance as a Category 1B Skin Corrosive and a Potent Sensitizer .[4]
The "Silent Burn" Mechanism
Unlike mineral acids which cause immediate pain, lipophilic amines like this bipiperidine derivative can penetrate the stratum corneum rapidly.[4] They cause saponification of subcutaneous lipids , leading to deep tissue burns that may not be immediately painful but are difficult to heal.[4]
Risk Profile Table
| Hazard Class | GHS Classification (Inferred) | Operational Implication |
| Corrosivity | Skin Corr.[5] 1B / Eye Dam. 1 | Irreversible tissue damage upon contact.[4] Zero skin exposure tolerance. |
| Acute Toxicity | Acute Tox. 4 (Oral/Dermal) | Harmful if absorbed through skin.[4] Systemic toxicity risk.[4][5][6] |
| Reactivity | Incompatible with Oxidizers/Acids | Exothermic reaction with acids; violent reaction with strong oxidizers.[4] |
| Physical State | Viscous Liquid or Low-Melting Solid | Low vapor pressure, but high retention on surfaces/gloves.[4] |
The PPE Barrier Matrix
Effective protection relies on a "redundant barrier" system.[4] The following specifications are non-negotiable for handling >100 mg quantities.
A. Hand Protection (The Critical Failure Point)
Standard Nitrile is insufficient for prolonged contact. Aliphatic amines can degrade nitrile rubber, reducing breakthrough times significantly.[4]
-
Primary Layer (Inner): 4-mil Nitrile (Disposable).
-
Secondary Layer (Outer): Silver Shield® (Laminate) or Butyl Rubber (for >10mL or spill cleanup).
-
Why: Laminate films offer >480 min breakthrough time for amines, whereas standard nitrile may fail in <15 mins upon saturation.[4]
-
Routine Handling (<100mg): Double-gloving with High-Grade Nitrile (minimum 5 mil outer, 4 mil inner) is acceptable if changed immediately upon splash.
-
Technique: "Colored Indicator" double-gloving (e.g., Orange under Blue) allows instant visualization of outer glove breach.
-
B. Eye & Face Defense[2][3][4][5][7][10][11][12]
-
Standard: Chemical Splash Goggles (Indirect Vent).[4]
-
High Risk (Pouring/Synthesis): Polycarbonate Face Shield (8-inch minimum length) worn over goggles.
C. Respiratory Protection[2][4][5][6]
Operational Workflow: Donning & Doffing
Contamination often occurs not during handling, but during the removal of PPE.
Step-by-Step Protocol
-
Pre-Entry Inspection: Check fume hood flow monitor. Verify spill kit contains vermiculite and citric acid (for neutralization).[4]
-
Donning Sequence:
-
Active Handling:
-
Doffing Sequence (The "Beak" Method):
-
Pinch the outside of the outer glove near the wrist.[4] Peel downwards, turning it inside out.[4]
-
Ball the removed glove in the still-gloved hand.
-
Slide a finger of the inner-gloved hand under the remaining outer glove wrist.[4] Peel off, creating a "bag" containing both gloves.
-
Dispose in solid hazardous waste.[4]
-
Wash inner gloves with soap/water before removing them.[4]
-
Decision Logic & Visualization
The following decision tree guides the researcher in selecting the correct PPE configuration based on the experimental scale and physical state.
Figure 1: PPE Selection Logic. Note that "Level 2" is the default recommendation for synthesis workflows involving this amine.[4]
Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area.
-
Neutralize: Do not use water initially (spreading).[4] Apply a weak acid neutralizer (Citric Acid or Sodium Bisulfate) to the spill to convert the free amine to a less volatile salt.[4]
-
Absorb: Use Vermiculite or clay absorbent.[4]
-
Clean: Wash area with soap and water after solid waste removal.[4]
Waste Disposal[5]
-
Segregation: Do not mix with Oxidizing Acids (Nitric/Perchloric) or Acyl Chlorides in the waste stream (Risk of violent reaction/toxic gas).[4]
-
Labeling: Tag clearly as "Basic Organic Waste - High Toxicity."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 870793, 1'-Methyl-1,4'-bipiperidine. Retrieved from [Link]
-
Ziskin, M. C. Active Chemical Protective Clothing.[4] In Handbook of Chemical Health and Safety.[4] American Chemical Society.[4] (Reference for Laminate Glove permeation data).
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[4] Retrieved from [Link]
Sources
- 1. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 2. isotope.com [isotope.com]
- 3. carlroth.com [carlroth.com]
- 4. siadmi.com [siadmi.com]
- 5. echemi.com [echemi.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
